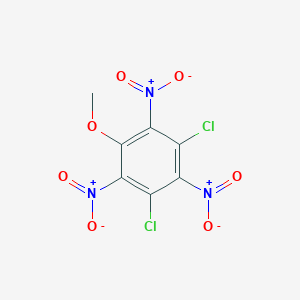

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their reactions, which can provide insights into the behavior of similar trinitrobenzene derivatives. For instance, the reactions of hydroxypyridines with 1-chloro-2,4,6-trinitrobenzene are explored, indicating how different substituents on the pyridine ring affect the reaction outcome . Additionally, the synthesis and reactions of other substituted benzene derivatives, such as 1,3-dinitro-5-trichloromethylbenzene, are reported, which involve nucleophilic aromatic substitution .

Synthesis Analysis

The synthesis of related compounds involves nucleophilic aromatic substitution reactions. For example, 1,3-dinitro-5-trichloromethylbenzene reacts with sodium methoxide to yield substituted benzaldehydes . Similarly, the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene leads to a methoxy-substituted benzaldehyde derivative . These methods could potentially be adapted for the synthesis of 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds are determined using various spectroscopic techniques and X-ray diffraction. For instance, the structure of 3-pyridinyl 2,4,6-trinitrophenyl ethers is analyzed by 1H and 13C NMR spectra and X-ray diffraction . The structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde is also determined by X-ray analysis . These analyses provide detailed information on the molecular geometry and electronic structure of the compounds.

Chemical Reactions Analysis

The chemical reactions of trinitrobenzene derivatives involve various nucleophiles and can lead to a range of products. For example, the reaction of 1,3,5-trinitrobenzene with diazomethane yields a dinitro-tropane derivative, indicating the potential for ring expansion and formation of heterocyclic structures . The reactivity of these compounds under different conditions, such as heating in methanol, can lead to further transformations, such as methylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted benzene derivatives are characterized by their spectroscopic data. Compounds like 1,2-dimethoxy-4-nitrobenzene and 1,2,3-trimethoxy-5-nitrobenzene have been studied for their crystal structures and hydrogen-bonding patterns . The electrochemical properties of similar compounds, such as 1,3,5-triaryl-1-methoxybenzenes, are investigated using techniques like cyclic voltammetry and spectroelectrochemistry . These studies provide insights into the stability, reactivity, and potential applications of these compounds.

Wissenschaftliche Forschungsanwendungen

Oxygen Carriers and Electrochemical Reduction

Research has shown that trinitroarenes, including 1,3,5-trinitrobenzene derivatives, can undergo reversible dimerization after electrochemical reduction. This dimerization process captures molecular oxygen, leading to the formation of an adduct that can reversibly bind and remove dioxygen upon receiving an external redox stimulus. Such mechanisms are pivotal in studying oxygen carriers and developing materials that can efficiently transport oxygen (I. Gallardo & G. Guirado, 2008).

Synthesis and Thermal Behavior

The synthesis of derivatives like 1,3-bis(1,2,4-triazol-3-amino)-2,4,6-trinitrobenzene through the reaction with 1,3-dichloro-2,4,6-trinitrobenzene has been explored. These compounds are characterized for their thermal and explosive properties, indicating potential applications in materials that require high thermal stability and safety towards impact and friction (J. Agrawal et al., 2000).

Eco-Friendly Synthesis Approaches

The use of eco-friendly nitrating agents in the synthesis of nitroarene derivatives, including those related to 1,3-dichloro-5-methoxy-2,4,6-trinitrobenzene, highlights the shift towards greener chemistry. Microwave-assisted synthesis using bismuth nitrate pentahydrate as a nitrating agent represents an environmentally friendly approach to producing high-energy materials (D. Badgujar et al., 2008).

High-Energy Materials

Fully-substituted polynitrobenzene derivatives, synthesized through reactions involving 1,3,5-trichloro-2,4,6-trinitrobenzene, have been studied for their potential as high-energy materials. These compounds exhibit good thermal stability and low impact sensitivity, making them suitable for applications in the explosives industry (Wei Yang et al., 2018).

Wirkmechanismus

Target of Action

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene is a complex organic compound It’s widely used as an intermediate for explosive materials, especially as a component of military explosives .

Mode of Action

Similar compounds, such as 1,3,5-triamino-2,4,6-trinitrobenzene (tatb), are known to be insensitive high-energy materials . They are resistant to external stimuli such as impact, friction, sparks, heat, light, and shock waves . This suggests that 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that the compound is used as an intermediate in the synthesis of other compounds . This suggests that it might play a role in various chemical reactions and pathways.

Pharmacokinetics

Given its use as an intermediate in the synthesis of other compounds , it’s likely that its bioavailability and pharmacokinetic properties would depend on the specific conditions of its use and the nature of the final compounds it’s used to produce.

Result of Action

As an intermediate in the synthesis of other compounds, it likely contributes to the properties and effects of these final products .

Eigenschaften

IUPAC Name |

1,3-dichloro-5-methoxy-2,4,6-trinitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O7/c1-19-7-5(11(15)16)2(8)4(10(13)14)3(9)6(7)12(17)18/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNAAYAAYYSHRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564120 |

Source

|

| Record name | 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene | |

CAS RN |

50903-10-1 |

Source

|

| Record name | 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

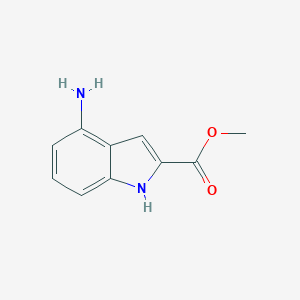

![1-Cyclopropyl-6-fluoro-4-oxo-7-[3-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B127124.png)